molecular formula C21H17N B11839521 1,4-Diphenyl-3,4-dihydroisoquinoline CAS No. 77988-87-5

1,4-Diphenyl-3,4-dihydroisoquinoline

Cat. No.: B11839521
CAS No.: 77988-87-5
M. Wt: 283.4 g/mol
InChI Key: QKUOCVCFZXYNCT-UHFFFAOYSA-N
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Description

1,4-Diphenyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this compound is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-3,4-dihydroisoquinoline can be synthesized using the Bischler-Napieralski reaction. This reaction involves the cyclodehydration of phenylethylamides in the presence of phosphorus oxychloride (POCl3) and phosphorus pentaoxide (P2O5) in refluxing toluene . The reaction generates 3-alkyl-4-phenyl-1,2-dihydroisoquinolines, which can be further reduced using lithium aluminium hydride (LiAlH4) to produce the desired this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation, with optimizations for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diphenyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: LiAlH4 is commonly used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinolines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,4-Diphenyl-3,4-dihydroisoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,4-Diphenyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

Properties

CAS No.

77988-87-5

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

1,4-diphenyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C21H17N/c1-3-9-16(10-4-1)20-15-22-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-14,20H,15H2

InChI Key

QKUOCVCFZXYNCT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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